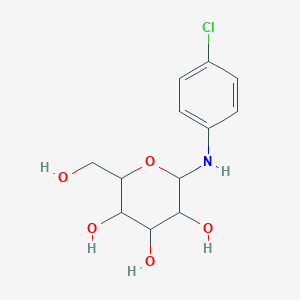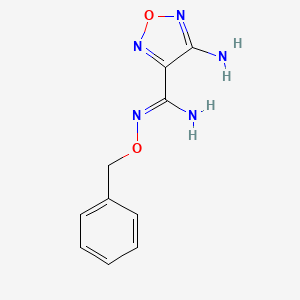![molecular formula C14H30N2O2 B3858645 1-(Ethylamino)-3-[3-(3-methylpiperidin-1-yl)propoxy]propan-2-ol](/img/structure/B3858645.png)
1-(Ethylamino)-3-[3-(3-methylpiperidin-1-yl)propoxy]propan-2-ol
Descripción general
Descripción
1-(Ethylamino)-3-[3-(3-methylpiperidin-1-yl)propoxy]propan-2-ol is a complex organic compound that belongs to the class of beta-adrenergic agonists. These compounds are known for their ability to interact with beta-adrenergic receptors in the body, which play a crucial role in the regulation of cardiovascular and respiratory functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylamino)-3-[3-(3-methylpiperidin-1-yl)propoxy]propan-2-ol typically involves multiple steps, starting from readily available starting materials. The process may include:
Alkylation: Introduction of the ethylamino group through an alkylation reaction.
Cyclization: Formation of the piperidine ring via cyclization reactions.
Etherification: Attachment of the propoxy group through etherification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully monitored to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1-(Ethylamino)-3-[3-(3-methylpiperidin-1-yl)propoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Ethylamino)-3-[3-(3-methylpiperidin-1-yl)propoxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological receptors.
Medicine: Potential therapeutic applications due to its beta-adrenergic agonist properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects by binding to beta-adrenergic receptors, which are part of the G protein-coupled receptor family. This binding activates adenylate cyclase, leading to an increase in cyclic AMP levels and subsequent activation of protein kinase A. The result is a cascade of intracellular events that regulate various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Isoproterenol: Another beta-adrenergic agonist with similar properties.
Albuterol: A commonly used bronchodilator in the treatment of asthma.
Salmeterol: A long-acting beta-adrenergic agonist used in respiratory therapy.
Uniqueness
1-(Ethylamino)-3-[3-(3-methylpiperidin-1-yl)propoxy]propan-2-ol is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other beta-adrenergic agonists. Its unique combination of functional groups and molecular configuration can result in different binding affinities and efficacies at beta-adrenergic receptors.
Propiedades
IUPAC Name |
1-(ethylamino)-3-[3-(3-methylpiperidin-1-yl)propoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2/c1-3-15-10-14(17)12-18-9-5-8-16-7-4-6-13(2)11-16/h13-15,17H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIOXBOTTXBOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(COCCCN1CCCC(C1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether](/img/structure/B3858581.png)
![N-[(E)-1-(furan-2-yl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine](/img/structure/B3858589.png)
![ethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3858603.png)
![2-methoxy-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide](/img/structure/B3858609.png)
![ethyl {2-[2-(4-methylbenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B3858611.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-phenylacetamide](/img/structure/B3858615.png)
![(5Z)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3858618.png)

![1-[2-Methoxy-4-[[(1-methylpyrazol-4-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B3858630.png)
![3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B3858632.png)


![2-{4-[1-(1H-imidazol-5-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B3858657.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-furohydrazide](/img/structure/B3858663.png)
